1-(Benzofuran-2-yl)-2,2-difluoroethanone
Description
1-(Benzofuran-2-yl)-2,2-difluoroethanone is a fluorinated benzofuran derivative characterized by a benzofuran moiety linked to a difluoroacetyl group. The benzofuran core contributes aromaticity and planar rigidity, while the 2,2-difluoro substitution on the ethanone group introduces strong electron-withdrawing effects, enhancing electrophilicity and metabolic stability compared to non-fluorinated analogs .
Synthetic routes often involve halogenation or nucleophilic substitution reactions. For instance, brominated analogs like 1-(benzofuran-2-yl)-2-bromoethanone are synthesized via bromination of acetylated benzofuran derivatives under mild conditions . Fluorination strategies may employ fluorinating agents like DAST (diethylaminosulfur trifluoride) or direct substitution of bromine in precursors .
Properties
CAS No. |
181059-88-1 |
|---|---|
Molecular Formula |
C10H6F2O2 |
Molecular Weight |
196.153 |
IUPAC Name |
1-(1-benzofuran-2-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H6F2O2/c11-10(12)9(13)8-5-6-3-1-2-4-7(6)14-8/h1-5,10H |
InChI Key |
PYAVTGYPQUCUQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C(F)F |
Synonyms |
Ethanone, 1-(2-benzofuranyl)-2,2-difluoro- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzofuran-2-yl)-2,2-difluoroethanone can be synthesized through several methodsAnother method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium or ruthenium-catalyzed reactions, can also be employed to construct the benzofuran ring .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using readily available starting materials. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzofuran-2-yl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Industry: Benzofuran derivatives are used in the production of dyes, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(Benzofuran-2-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The difluoroethanone group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- The difluoro substitution reduces electron density at the carbonyl group, making it more reactive toward nucleophilic additions compared to the non-fluorinated analog .
- The bromo analog exhibits higher molecular weight and lipophilicity (LogP), favoring membrane permeability but limiting solubility .
Antimicrobial Activity
- 1-(Benzofuran-2-yl)-2-bromoethanone: Demonstrates potent antifungal activity against Malassezia furfur (MIC = 8 µg/mL), attributed to the electrophilic bromine atom disrupting fungal cell membranes .
- Oxime ethers derived from 1-(benzofuran-2-yl)ethanone: Exhibit broad-spectrum activity against S. aureus and C. albicans (MIC range: 16–64 µg/mL) .
Therapeutic Potential
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